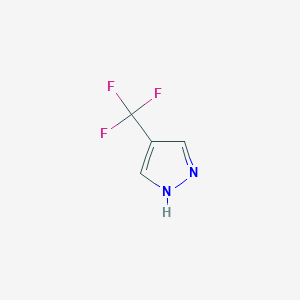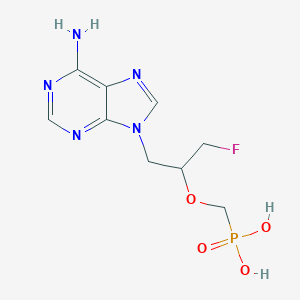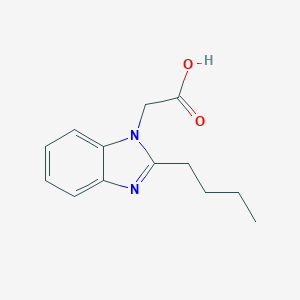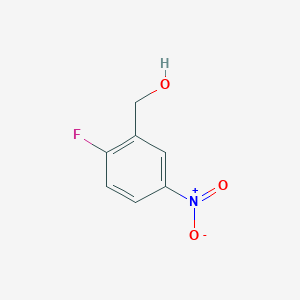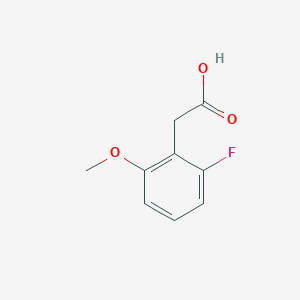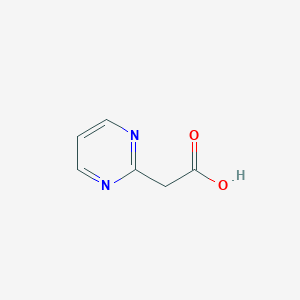![molecular formula C9H12O2 B151215 Bicyclo[3.3.1]nonane-2,6-dione CAS No. 16473-11-3](/img/structure/B151215.png)
Bicyclo[3.3.1]nonane-2,6-dione
Overview
Description
“Bicyclo[3.3.1]nonane-2,6-dione” is a chemical compound with the molecular formula C9H12O2 and a molecular weight of 152.1904 .
Synthesis Analysis
Different routes have been explored for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes . For instance, starting from bicyclo[3.3.1]nonane-2,6-dione, a C2-symmetric, chiral ansa–titanocene complex was synthesized in four steps .Molecular Structure Analysis
The molecular structure of “Bicyclo[3.3.1]nonane-2,6-dione” can be viewed using Java or Javascript . The crystal structures of four unsaturated bicyclo nonane derivatives containing various functionalities have been presented .Chemical Reactions Analysis
“Bicyclo[3.3.1]nonane-2,6-dione” has been found to undergo photochemical rearrangements . For example, it rearranges photochemically to the triasteranedione by successive 1,2-acyl shifts .Physical And Chemical Properties Analysis
The solid state structure of endo,endo-bicyclo[3.3.1]nonane-2,6-diol shows a hydrogen bonded, three-connected, chiral 3D-net with utg-topology . The protected bicyclo[3.3.1]nonane-2,6-dione, bis-2,6-ethylenedioxy acetal, has a structure governed by weaker forces and can be interpreted as close packed stacks .Scientific Research Applications
Anticancer Chemotherapeutics
The bicyclo[3.3.1]nonane moiety exhibits exceptional characteristics, making it attractive for anticancer research. Several derivatives of this compound have demonstrated promising anticancer activities. Researchers have explored its potential as a scaffold for designing novel chemotherapeutic agents. These derivatives may inhibit tumor growth, induce apoptosis, or interfere with cancer cell signaling pathways .
Asymmetric Catalysis
Bicyclo[3.3.1]nonane derivatives find applications in asymmetric catalysis. Their unique three-dimensional structure allows for efficient chiral induction. Researchers have developed synthetic routes to access chiral bicyclo[3.3.1]nonanes, which serve as valuable catalysts in enantioselective transformations. These catalysts can promote various reactions with high stereoselectivity .
Ion Receptors
The rigid bicyclo[3.3.1]nonane framework has been explored as an ion receptor. By functionalizing the molecule, researchers can create selective receptors for specific ions (e.g., metal ions, anions). These receptors play a crucial role in ion sensing, molecular recognition, and supramolecular chemistry .
Metallocycles
Bicyclo[3.3.1]nonane derivatives have been incorporated into metallocyclic complexes. These complexes exhibit interesting coordination chemistry and can serve as building blocks for metal-organic frameworks (MOFs). Metallocycles based on this scaffold have potential applications in catalysis, gas storage, and drug delivery .
Molecular Tweezers
The shape and size of bicyclo[3.3.1]nonane derivatives make them suitable candidates for molecular tweezers. These molecules can selectively bind to specific substrates, such as aromatic compounds or guest molecules. Molecular tweezers find applications in host-guest chemistry, supramolecular assemblies, and drug design .
Biotransformation
Vegetables, including carrot, parsnip, and ginger, have been screened as biocatalysts for the stereoselective biotransformation of racemic bicyclo[3.3.1]nonane-2,6-diol diacetate. These natural sources can potentially convert the compound into valuable products with specific stereochemistry .
For more in-depth information, you can refer to the review article by Roy et al. in RSC Advances . Additionally, crystallographic studies and solid-state structures of related derivatives have been investigated . 🌟
Mechanism of Action
Target of Action
Bicyclo[3.3.1]nonane-2,6-dione is a compound that has been found to have significant biological activity . It is predominantly found in most biologically active natural products It has been noted that many derivatives of bicyclo[331]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities .
Mode of Action
The exact mode of action of Bicyclo[33It is known that the compound interacts with its targets to exert its effects
Biochemical Pathways
The specific biochemical pathways affected by Bicyclo[33It is known that the compound has significant biological activity and is used in asymmetric catalysis and as an anticancer agent . This suggests that it may affect various biochemical pathways related to these processes.
Result of Action
The molecular and cellular effects of Bicyclo[33It is known that the compound has significant biological activity and is used in asymmetric catalysis and as an anticancer agent . This suggests that it may have various molecular and cellular effects related to these processes.
Action Environment
The influence of environmental factors on Bicyclo[33It is known that the compound’s structure is governed by weaker forces and can be interpreted as close packed stacks . This suggests that its action, efficacy, and stability may be influenced by environmental factors such as temperature and pressure.
Future Directions
properties
IUPAC Name |
bicyclo[3.3.1]nonane-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-8-3-1-6-5-7(8)2-4-9(6)11/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNPVTXLBMSEPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2CCC(=O)C1C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50936986 | |
| Record name | Bicyclo[3.3.1]nonane-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50936986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[3.3.1]nonane-2,6-dione | |
CAS RN |
16473-11-3 | |
| Record name | Bicyclo(3.3.1)nona-2,6-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016473113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[3.3.1]nonane-2,6-dione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92375 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[3.3.1]nonane-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50936986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bicyclo[3.3.1]nonane-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Bicyclo[3.3.1]nonane-2,6-dione?
A1: Bicyclo[3.3.1]nonane-2,6-dione has a molecular formula of C9H12O2 and a molecular weight of 152.19 g/mol.
Q2: Which spectroscopic techniques are commonly used to characterize Bicyclo[3.3.1]nonane-2,6-dione?
A2: Common spectroscopic techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide insights into the compound's structure and conformation. For instance, 13C NMR studies revealed transannular orbital interactions between the two carbonyl groups in Bicyclo[3.3.1]nonane-2,6-dione. []
- Photoelectron Spectroscopy (PES): PES can be used to investigate electronic structure and bonding, as demonstrated by studies on transannular orbital interactions in Bicyclo[3.3.1]nonane-2,6-dione. []
- Circular Dichroism (CD) Spectroscopy: CD spectroscopy, especially in conjunction with derivatives bearing chromophores, is useful for studying chirality, conformational effects, and inter-chromophoric interactions. [, , , ]
- Vibrational Circular Dichroism (VCD): VCD offers additional insights into chirality and conformational dynamics by probing vibrational transitions. []
Q3: What is a notable synthetic application of Bicyclo[3.3.1]nonane-2,6-dione?
A3: Bicyclo[3.3.1]nonane-2,6-dione serves as a key starting material for synthesizing enantiopure dibenzylidene derivatives of Bicyclo[3.3.1]nonane and brexane, compounds with potential applications in materials science and asymmetric catalysis. []
Q4: How has Bicyclo[3.3.1]nonane-2,6-dione been utilized in the development of chiral ligands?
A4: Researchers have synthesized C2-symmetric chiral diene ligands based on a 4,8-endo,endo-disubstituted bicyclo[3.3.1]nona-2,6-diene framework, derived from enantiomerically pure Bicyclo[3.3.1]nonane-2,6-dione. These ligands, when complexed with rhodium, demonstrated high enantioselectivity in asymmetric 1,4-addition reactions. []
Q5: Are there any potential applications of Bicyclo[3.3.1]nonane-2,6-dione in supramolecular chemistry?
A5: Yes, researchers have explored the use of Bicyclo[3.3.1]nonane-2,6-dione as a core building block in the creation of novel supramolecular architectures, including molecular tweezers and macrocycles. []
Q6: Can Bicyclo[3.3.1]nonane-2,6-dione be used in the synthesis of complex natural product scaffolds?
A6: Research indicates that Bicyclo[3.3.1]nonane-2,6-dione can be used as a starting material in the synthesis of 9,9-dimethyl-bicyclo[3.3.1]nonane-2,6-dione, a potential precursor to the ABC ring system of the anti-tumor drug Taxol. []
Q7: Why is the stereochemistry of Bicyclo[3.3.1]nonane-2,6-dione important?
A7: Bicyclo[3.3.1]nonane-2,6-dione is a chiral molecule, and its enantiomers can exhibit different properties. Access to enantiomerically pure forms is crucial for various applications, such as asymmetric synthesis and the development of chiral drugs.
Q8: What methods have been explored for the kinetic resolution of Bicyclo[3.3.1]nonane-2,6-dione?
A8: Several methods have been investigated:
- Baker's Yeast: Baker's yeast for sweet dough has been successfully employed for large-scale kinetic resolution, affording enantiomerically pure (+)-bicyclo[3.3.1]nonane-2,6-dione. [, ]
- Genetically Engineered Yeast: Genetically engineered Saccharomyces cerevisiae strains have been explored to enhance the efficiency of kinetic resolution. []
- Other Microorganisms: Studies have examined the biotransformation of bicyclo[3.3.1]nonane-2,6-dione using Aspergillus niger and Glomerella cingulata, achieving varying degrees of enantioselectivity in the formation of ketoalcohols and diols. []
Q9: Are there chemical methods for determining the absolute configuration of Bicyclo[3.3.1]nonane-2,6-dione derivatives?
A9: Yes, researchers have determined the absolute configuration of (+)-(1R,5S)-bicyclo[3.3.1]nonane-2,7-dione, a derivative of Bicyclo[3.3.1]nonane-2,6-dione, through a combination of CD spectroscopy and chemical correlation involving enantiospecific synthesis. []
Q10: What is known about the crystal structure of Bicyclo[3.3.1]nonane-2,6-dione?
A10: X-ray diffraction studies have revealed that Bicyclo[3.3.1]nonane-2,6-dione molecules adopt a chair–chair conformation in the solid state. The crystal structure is characterized by a hydrogen-bonded network. At higher temperatures, the compound undergoes a phase transition to a face-centered cubic orientationally disordered phase. []
Q11: How do substituents affect the solid-state packing of Bicyclo[3.3.1]nonane-2,6-dione derivatives?
A11: Studies on various derivatives, including the diol, dione, and acetal, revealed that the nature and position of substituents significantly influence hydrogen-bonding patterns and, consequently, the crystal packing arrangements. []
Q12: Has Bicyclo[3.3.1]nonane-2,6-dione been explored as a building block for inclusion compounds?
A12: Yes, a derivative of Bicyclo[3.3.1]nonane-2,6-dione, exo-7,exo-15-dibromo-6,7,14,15-tetrahydro-6,14-methanocycloocta[1,2-b:5,6-b'] diquinoxaline, has been shown to function as a lattice inclusion host, forming crystalline inclusion compounds with small polyhaloalkane guest molecules. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[4-(aminomethyl)phenyl]methanesulfonamide](/img/structure/B151142.png)


![[(2S,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate](/img/structure/B151146.png)

